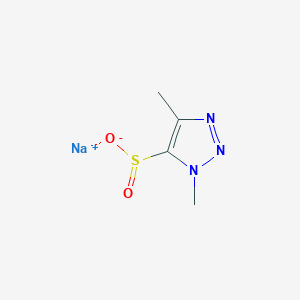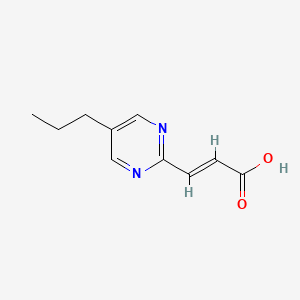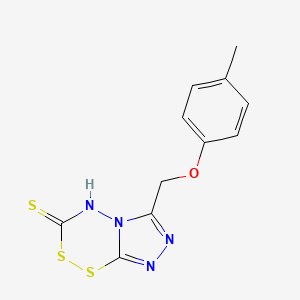
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-methylphenoxy)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-methylphenoxy)methyl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring fused with a dithiadiazine ring, along with a thione group and a 4-methylphenoxy methyl substituent. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-methylphenoxy)methyl)- typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the dithiadiazine ring. The final steps involve the addition of the thione group and the 4-methylphenoxy methyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, can also be integrated into the industrial production methods.
化学反応の分析
Types of Reactions
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-methylphenoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenoxy methyl moiety.
科学的研究の応用
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-methylphenoxy)methyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-methylphenoxy)methyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-chlorophenoxy)methyl)-
- (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-ethylphenoxy)methyl)-
Uniqueness
Compared to similar compounds, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-methylphenoxy)methyl)- stands out due to its specific substituent groups, which can influence its reactivity, stability, and interaction with biological targets
特性
CAS番号 |
127399-32-0 |
|---|---|
分子式 |
C11H10N4OS3 |
分子量 |
310.4 g/mol |
IUPAC名 |
6-[(4-methylphenoxy)methyl]-4H-[1,2,4]triazolo[3,4-c][1,2,4,5]dithiadiazine-3-thione |
InChI |
InChI=1S/C11H10N4OS3/c1-7-2-4-8(5-3-7)16-6-9-12-13-10-15(9)14-11(17)19-18-10/h2-5H,6H2,1H3,(H,14,17) |
InChIキー |
OVLUZHMDYKPQPE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2NC(=S)SS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


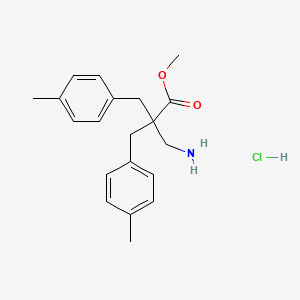
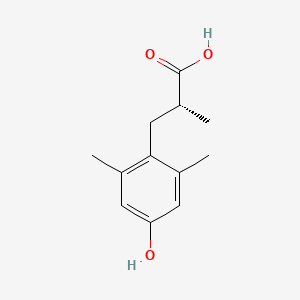

![2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B15246062.png)

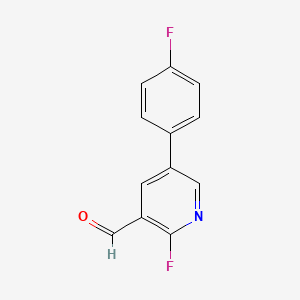
![5'-Tert-butyl 2'-methyl 3'-aminospiro[cyclopropane-1,6'-thieno[2,3-C]pyrrole]-2',5'(4'H)-dicarboxylate](/img/structure/B15246088.png)
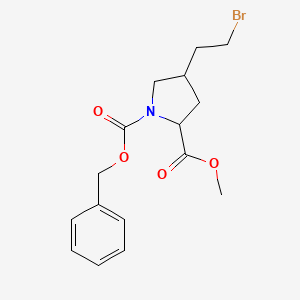
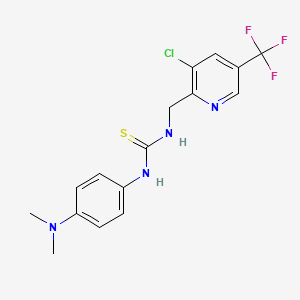
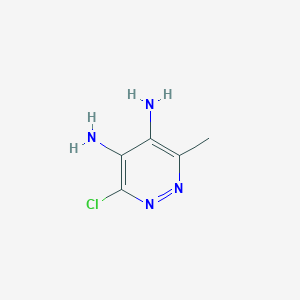
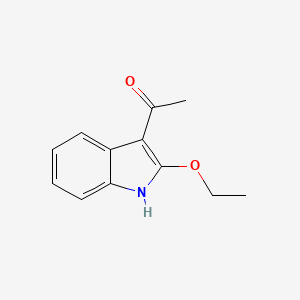
![4-Methylpyrido[3,2-d]pyrimidine](/img/structure/B15246131.png)
